Bismuth-213
Description
Structure
2D Structure
Properties
CAS No. |
15776-20-2 |
|---|---|
Molecular Formula |
Bi |
Molecular Weight |
212.99438 g/mol |
IUPAC Name |
bismuth-213 |
InChI |
InChI=1S/Bi/i1+4 |
InChI Key |
JCXGWMGPZLAOME-RNFDNDRNSA-N |
SMILES |
[Bi] |
Isomeric SMILES |
[213Bi] |
Canonical SMILES |
[Bi] |
Synonyms |
213Bi radioisotope Bi-213 radioisotope Bismuth-213 |
Origin of Product |
United States |
Irradiation of Radium 226:
One of the most promising alternative routes involves the irradiation of Radium-226 (Ra-226) targets. rsc.orgaxisimagingnews.com This can be achieved through several nuclear reactions:
Proton Irradiation: Bombarding Ra-226 with protons in a cyclotron can induce a (p,2n) reaction to produce Ac-225. nih.govrsc.org This method is considered a viable approach for large-scale production due to the widespread availability of medical cyclotrons capable of achieving the required proton energies (15–25 MeV). nih.gov Research has shown that significant yields of Ac-225 can be obtained. For instance, bombarding a thick Ra-226 target with protons at varying energies can produce substantial quantities of Ac-225. cern.chiaea.org A key advantage of this method is the potential for significantly less contamination from the long-lived Ac-227 isotope. rsc.org
Deuteron Irradiation: Another approach is the irradiation of Ra-226 with deuterons, leading to the formation of Ac-225 via a (d,3n) reaction. cern.chiaea.org However, this method can also lead to the co-production of Ac-226, which has a half-life of 29 hours, necessitating a cooling period to allow for its decay. nih.gov
The table below summarizes estimated production yields of Ac-225 from Ra-226 targets using proton and deuteron irradiation at a beam intensity of 100 µA for an irradiation time of one day. cern.chiaea.orgresearchgate.net
| Particle | Target | Reaction | Proton Energy (MeV) | Deuteron Energy (MeV) | Estimated Ac-225 Yield (Bq) |
| Proton | Ra-226 | (p,2n) | 20 | - | 1.1 x 10¹⁰ |
| Proton | Ra-226 | (p,2n) | 30 | - | 1.85 x 10¹⁰ |
| Proton | Ra-226 | (p,2n) | 34 | - | 2.04 x 10¹⁰ |
| Deuteron | Ra-226 | (d,3n) | - | 20 | 4.2 x 10⁹ |
| Deuteron | Ra-226 | (d,3n) | - | 30 | 1.1 x 10¹⁰ |
| Deuteron | Ra-226 | (d,3n) | - | 34 | 1.4 x 10¹⁰ |
Table 1: Estimated Production Yields of Ac-225 from Ra-226 Targets.
Despite the promise of these methods, the use of Ra-226 as a target material presents challenges due to its high radiotoxicity and the presence of the noble gas Radon-222 in its decay chain. nih.gov
High Energy Proton Spallation of Thorium and Uranium:
Another established alternative is the irradiation of natural Thorium-232 (Th-232) or Uranium (U) targets with high-energy protons (typically >70 MeV). nih.govradiologykey.comsnmjournals.org This process, known as spallation, can produce Ac-225. nih.gov While this method can be cost-effective and yield significant quantities of Ac-225, it also results in the co-production of a wide variety of other radionuclides, which necessitates complex chemical separation procedures. rsc.orgradiologykey.com A notable challenge with this approach is the inevitable co-production of Ac-227, which has a very long half-life of 21.77 years. nih.govrsc.org However, for the purpose of Bi-213 generation, the presence of Ac-227 is less of a concern as all actinium isotopes are retained on the generator column. nih.gov
Photonuclear Production from Radium 226:
Separation Chemistry of Bismuth-213 from Actinium-225 (B1199940)
The routine supply of ²¹³Bi is accomplished using a radionuclide generator, often referred to as an "²²⁵Ac/²¹³Bi generator" or "cow." In this system, the longer-lived parent, ²²⁵Ac (half-life = 9.9 days), is immobilized on a solid support, while the short-lived daughter, ²¹³Bi (half-life = 45.6 minutes), is periodically eluted or "milked." rsc.orgresearchgate.net The efficacy of these generators hinges on rapid, efficient, and reproducible separation chemistry that yields high-purity ²¹³Bi.
Ion exchange chromatography is the most established and widely used method for separating ²¹³Bi from ²²⁵Ac in a generator system. tennessee.edunih.gov The principle of this technique is based on the reversible exchange of ions between a liquid mobile phase and a solid stationary phase (the ion exchange resin). The separation of ²¹³Bi from ²²⁵Ac is feasible due to differences in their ionic properties under specific chemical conditions.
The process typically involves a cation exchange resin, such as AG-50X8, onto which ²²⁵Ac³⁺ ions are strongly adsorbed from a dilute acid solution. tennessee.edunih.gov The ²²⁵Ac parent remains bound to the negatively charged functional groups of the resin, while its decay product, ²¹³Bi, grows in. The key to the separation lies in the choice of the eluent. A solution of 0.1 M hydrochloric acid (HCl) mixed with 0.1 M sodium iodide (NaI) is commonly used. nih.gov In this medium, Bi(III) ions form stable anionic iodide complexes (e.g., [BiI₄]⁻ and [BiI₅]²⁻). nih.gov These negatively charged complexes are no longer retained by the cation exchange resin and are readily eluted from the column, while the positively charged Ac³⁺ ions remain firmly bound. nih.gov This process allows for the selective removal of ²¹³Bi, leaving the ²²⁵Ac parent on the column to generate more ²¹³Bi.
Research has also explored inorganic ion exchange resins as an alternative to organic resins, which can be susceptible to radiolytic damage over time from the high radioactivity of ²²⁵Ac. tennessee.edutennessee.edu While organic resins like AG-50X8 are most common, inorganic resins have shown greater resistance to radiation, which could improve the long-term stability and performance of the generator. tennessee.edu
Table 1: Performance Characteristics of a Standard AG MP-50 based ²²⁵Ac/²¹³Bi Generator.
Solvent extraction, also known as liquid-liquid extraction, is another established radiochemical separation technique, although it is less commonly applied for routine ²²⁵Ac/²¹³Bi generators compared to ion exchange chromatography. The principle involves the selective transfer of a metal ion from an aqueous solution into an immiscible organic liquid phase. This separation is achieved by using an organic extractant that forms a neutral complex with the target metal ion, rendering it soluble in the organic solvent.
For bismuth, various solvent extraction systems have been investigated. For instance, N-n-hexylaniline in xylene has been used for the quantitative extraction of Bi(III) from a solution containing potassium thiocyanate and sulfuric acid. The bismuth is then stripped back into an aqueous phase using an acetate buffer. The efficiency of such extractions depends on multiple factors, including the acidity of the aqueous phase, the concentration of the extractant, the choice of the organic diluent (e.g., xylene, benzene, toluene), and the contact time between the two phases.
While effective for bulk separation of bismuth, adapting solvent extraction for a clinical ²²⁵Ac/²¹³Bi generator presents challenges, such as the potential for organic solvent radiolysis and the complexities of automating the process for repeated, sterile elutions.
A more recent and innovative approach to ²¹³Bi separation is the development of an electrochemical generator. This technique avoids the use of organic resins, which can degrade under high radiation doses. nih.govosti.gov This method capitalizes on the ability of this compound to spontaneously electrodeposit onto a nickel foil from a 0.1 M hydrochloric acid solution at an elevated temperature (70°C), while Actinium-225 remains in the solution. nih.govosti.gov
After the ²¹³Bi has been plated onto the nickel foil, it can be recovered by reversing the process. This is achieved through reverse electrolysis, using a titanium foil as the cathode in a 0.1 M citrate buffer at pH 4.5. nih.govosti.gov This method effectively strips the ²¹³Bi from the nickel foil into a solution suitable for subsequent radiolabeling. Research has demonstrated that this electrochemical method can achieve high recovery and purity of this compound. nih.gov This technique is a promising alternative to traditional chromatography, particularly for high-activity ²²⁵Ac sources where resin stability is a concern. purdue.edu
Table 2: Key Findings from Electrochemical Separation of this compound.
Speciation and Solution Chemistry of this compound (III) Ions
The solution chemistry of bismuth is central to the success of its separation from actinium. Bismuth predominantly exists in the +3 oxidation state (Bi³⁺) in aqueous solutions. researchgate.net The Bi³⁺ ion is prone to hydrolysis, even in acidic conditions (pH 1-2), forming various polynuclear oxyhydroxide clusters. researchgate.net This tendency necessitates that separation procedures are conducted in sufficiently acidic solutions to maintain bismuth as a simple hydrated cation or as a well-defined complex.
The electron configuration of Bi(III) is [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p³, and it forms complexes through the 6p electrons. digicollections.net Its behavior is significantly influenced by the formation of strong complexes with halide ions. As utilized in ion exchange chromatography, Bi³⁺ forms stable, negatively charged iodo-complexes like [BiI₄]⁻ and [BiI₅]²⁻. nih.gov In contrast, Ac³⁺ does not form such strong complexes under the same conditions. This differential complexation behavior is the cornerstone of the most common generator systems, allowing the anionic bismuth species to be easily separated from the cationic actinium parent.
Radiochemical Purity Assessment and Control
Ensuring the purity of the eluted ²¹³Bi is critical for its use in radiopharmaceuticals. The eluate must be free of the parent ²²⁵Ac and other decay chain impurities, as these would contribute unnecessary radiation dose to the patient and could interfere with the labeling chemistry.
The primary method for assessing the radionuclidic purity of a ²¹³Bi eluate is gamma-ray spectrometry using a high-purity germanium (HPGe) detector. nih.govdigicollections.net This technique allows for the identification and quantification of different gamma-emitting radionuclides based on their characteristic gamma-ray energies.
This compound is identified by its prominent gamma-ray emission at 440 keV. researchgate.netprismap.eu To assess purity, the gamma spectrum of the eluate is analyzed for the presence of gamma rays from potential contaminants. Key impurities include the parent ²²⁵Ac (identified via its daughter ²²¹Fr at 218 keV) and other decay products from the ²²⁹Th chain that may be present, such as ²²⁷Th (236.0 keV) and ²²³Ra (154.2 keV). nih.gov
A standard quality control procedure involves measuring the gamma spectrum of the ²¹³Bi eluate immediately after elution and then again after a significant delay (e.g., 6 hours). nih.gov Since ²¹³Bi has a short half-life (45.6 minutes), its activity will have decayed to negligible levels after several hours. Any remaining radioactivity detected in the second measurement can be attributed to long-lived radionuclidic impurities like the parent ²²⁵Ac, providing a sensitive measure of its breakthrough from the generator. nih.govdigicollections.net In addition to gamma spectrometry, chromatographic methods such as radio-thin layer chromatography (radio-TLC) can be used to determine the radiochemical purity, particularly after the ²¹³Bi has been used to label a targeting molecule. researchgate.netcornell.edu
Table 3: Key Gamma-Ray Energies for Radionuclidic Purity Assessment of this compound.
Techniques for Radiochemical Purity Determination (e.g., HPLC)
The determination of radiochemical purity is a critical quality control step in the preparation of this compound (²¹³Bi) radiopharmaceuticals. iaea.org Radiochemical purity is defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form. unm.edu Ensuring high radiochemical purity is essential for the safety and efficacy of the radiopharmaceutical, as radiochemical impurities can lead to off-target radiation exposure and altered biodistribution. A variety of analytical techniques are employed to assess the radiochemical purity of ²¹³Bi-labeled compounds, with High-Performance Liquid Chromatography (HPLC) being a principal method. youtube.comcore.ac.uk
High-Performance Liquid Chromatography (HPLC)
Radio-HPLC is a powerful chromatographic technique used to separate, identify, and quantify the different radioactive species in a sample. youtube.com This method provides high-resolution separation, allowing for the accurate determination of the desired radiolabeled compound from potential impurities such as unbound ²¹³Bi or other radiolabeled byproducts. unm.edu
The system typically consists of an HPLC apparatus equipped with both a standard detector (e.g., UV) and a radioactivity detector connected in series. youtube.com The separation is achieved on a stationary phase (the column) with a liquid mobile phase pumped through at high pressure. semanticscholar.org The choice of column and mobile phase is tailored to the specific properties of the radiopharmaceutical being analyzed. up.ac.za
For instance, in the analysis of [²¹³Bi]Bi-DOTA-[Thi⁸, Met(O₂)¹¹]SP, a reversed-phase HPLC method was utilized. researchgate.net The separation was performed on a C18 column, which is a common choice for peptide-based radiopharmaceuticals. up.ac.zaresearchgate.net The mobile phase consisted of a gradient of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA), which aids in the separation and peak shape of peptides. up.ac.zaru.nl
The output from the radioactivity detector is a radio-chromatogram, which plots radioactivity against retention time. The radiochemical purity is calculated by integrating the area under each peak. The purity is expressed as the percentage of the area of the peak corresponding to the desired radiopharmaceutical relative to the total area of all radioactive peaks in the chromatogram. youtube.com For clinical applications, a radiochemical purity of greater than 95% is often required. up.ac.za
Table 1: Example of HPLC Conditions for Radiochemical Purity Analysis of a ²¹³Bi-labeled Peptide
| Parameter | Condition | Source |
| Analyte | [²¹³Bi]Bi-DOTA-[Thi⁸, Met(O₂)¹¹]SP | researchgate.net |
| Column | Zorbax Stable Bond C18 (4.6 mm × 250 mm; 5 µm) | researchgate.net |
| Mobile Phase A | 0.1% TFA in water | researchgate.net |
| Mobile Phase B | 0.1% TFA in acetonitrile | researchgate.net |
| Elution Mode | Isocratic | researchgate.net |
| Composition | 75% Solvent A / 25% Solvent B | researchgate.net |
| Flow Rate | 1 mL/min | researchgate.net |
| Column Temperature | 40 °C | researchgate.net |
| Detection | Radioactivity Detector | youtube.com |
| Required Purity | >95% | up.ac.za |
Other Techniques for Purity Assessment
While HPLC is a gold standard for detailed purity analysis, other techniques are also utilized in the quality control of ²¹³Bi radiopharmaceuticals.
Thin-Layer Chromatography (TLC): Instant radio-thin layer chromatography (ITLC) is a simpler and more rapid chromatographic method often used for routine quality control. researchgate.net It involves spotting the sample on a TLC plate and developing it with a suitable mobile phase. The distribution of radioactivity on the plate is then analyzed to determine the percentage of the desired product. cornell.edu
Gamma Spectroscopy: This technique is essential for determining the radionuclidic purity, which is the proportion of the total radioactivity that is present as the desired radionuclide (²¹³Bi). preparecenter.org Gamma spectroscopy identifies and quantifies the gamma-emitting radionuclides in a sample by measuring their characteristic gamma-ray energies. preparecenter.org For ²¹³Bi, the prominent gamma emission at 440.5 keV is used for its quantification. nih.govprismap.eu This method can detect the presence of the parent radionuclide, Actinium-225 (²²⁵Ac), or other long-lived radionuclidic impurities in the final product. nih.govnih.gov
The combination of these techniques ensures a comprehensive quality control process, verifying that the this compound radiopharmaceutical meets the stringent requirements for purity and identity before its use.
Bifunctional Chelating Ligands for this compound Coordination
A critical component of a ²¹³Bi radiopharmaceutical is the bifunctional chelator, a molecule designed to form a stable coordination complex with the Bi(III) ion while also providing a reactive functional group for covalent attachment to a targeting molecule. preprints.orgresearchgate.net The choice of chelator is paramount, as in vivo dissociation of ²¹³Bi can lead to undesirable accumulation in non-target tissues, particularly the kidneys. preprints.orgnih.gov The design of these ligands is a balancing act between achieving rapid radiolabeling kinetics, due to the short half-life of ²¹³Bi (45.6 minutes), and ensuring high thermodynamic stability and kinetic inertness of the resulting complex. preprints.orgresearchgate.nettaylorandfrancis.com
Acyclic, or open-chain, chelators are often favored for their rapid radiolabeling kinetics at room temperature. researchgate.net
DTPA (Diethylenetriaminepentaacetic acid) : One of the earliest and most well-known acyclic chelators, DTPA, can be radiolabeled with various radiometals, including ²¹³Bi. nih.govresearchgate.net However, its use is limited by the suboptimal in vivo stability of the resulting complexes, which can lead to the release of ²¹³Bi and subsequent kidney accumulation. preprints.orgnih.gov
CHX-A”-DTPA (Cyclohexyl-diethylenetriaminepentaacetic acid) : To improve stability, derivatives of DTPA have been developed. CHX-A”-DTPA incorporates a cyclohexyl ring into the backbone, which provides rigidity and preorganizes the ligand for metal binding. preprints.orgresearchgate.net This modification enhances the kinetic inertness and in vivo stability of the Bi(III) complex compared to DTPA. preprints.orgnih.gov Consequently, CHX-A”-DTPA is frequently used in current ²¹³Bi targeted alpha therapy research, particularly for antibody conjugates. nih.govresearchgate.netsnmjournals.org For instance, the radioimmunoconjugate ²¹³Bi-CHX-A”-DTPA-huM195 (this compound Lintuzumab) has been investigated for the treatment of acute myeloid leukemia. openmedscience.comoncidiumfoundation.org While more stable than DTPA, its stability may not match that of some macrocyclic chelators. preprints.org
1B4M-DTPA : Another DTPA derivative, 1B4M-DTPA, features a methyl group on one of the ethylene backbones. preprints.org It has shown a slight improvement in reducing kidney uptake compared to DTPA, indicating better in vivo stability. preprints.orgnih.gov A study comparing the renal uptake of an antibody radiolabeled with ²⁰⁶Bi (a surrogate for ²¹³Bi) using different chelators found kidney uptake to be 27.2% of the injected dose per gram (%ID/g) for DTPA, which was reduced to 13.2%ID/g for 1B4M-DTPA and 7.8%ID/g for CHX-A”-DTPA. preprints.orgnih.gov
Interactive Table: Comparison of Acyclic Chelators for this compound
| Chelator | Key Structural Feature | Advantage | Disadvantage |
|---|---|---|---|
| DTPA | Linear polyaminocarboxylate | Rapid radiolabeling at room temperature researchgate.net | Suboptimal in vivo stability, leading to kidney uptake preprints.orgnih.gov |
| CHX-A”-DTPA | Cyclohexyl backbone | Increased rigidity and kinetic inertness compared to DTPA preprints.orgnih.gov | Stability may be lower than some macrocyclic chelators preprints.org |
| 1B4M-DTPA | Methyl group on ethylene backbone | Improved in vivo stability over DTPA preprints.orgnih.gov | Less stable than CHX-A"-DTPA preprints.orgnih.gov |
Macrocyclic chelators are characterized by a pre-organized cyclic structure that often leads to complexes with high thermodynamic stability and kinetic inertness.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) : DOTA is considered a "gold standard" macrocyclic chelator for many radiometals, including ²¹³Bi. preprints.orgnih.gov The [Bi(DOTA)]⁻ complex exhibits high thermodynamic stability and a square antiprismatic geometry. preprints.org However, DOTA's rigid structure leads to slow radiolabeling kinetics, often requiring heating, which is a significant drawback given the short half-life of ²¹³Bi and the heat sensitivity of biological targeting molecules. preprints.orgnih.gov
DOTA Derivatives : To address the slow kinetics of DOTA, derivatives have been explored. For example, PEPA, an expanded version of DOTA, was developed to improve formation kinetics but resulted in lower tumor uptake and increased kidney uptake compared to CHX-A”-DTPA conjugates. preprints.orgresearchgate.netnih.gov Me-DO2PA, another derivative, has been reported to form stable complexes with ²¹³Bi in vivo. researchgate.netnih.gov
NETA and DEPA : These chelators are promising for use with various therapeutic radionuclides, including ²¹³Bi. nih.govresearchgate.netpublish.csiro.au NETA incorporates a macrocyclic NOTA backbone with an acyclic pendant arm, designed for rapid and stable complexation. nih.govscispace.com DEPA is a derivative of DOTA. nih.govsnmjournals.org Both have demonstrated the ability to effectively sequester Bi(III) radionuclides. snmjournals.orgscispace.comnih.gov Preclinical studies with a NETA-based conjugate (3p-C-NETA-trastuzumab) showed rapid complexation with a bismuth surrogate and excellent in vivo stability and tumor targeting. scispace.comnih.gov Similarly, 3p-C-DEPA has been shown to be a promising chelator for ²¹³Bi radioimmunotherapy. nih.govacs.org
Macropa : This 18-membered macrocyclic chelator has emerged as a promising ligand for large radiometals. acs.org A derivative, py-macrodipa, has shown efficient radiolabeling with ²¹³Bi, matching or surpassing DOTA. nih.gov The Bi³⁺–py-macrodipa complex exhibits remarkable kinetic inertness, suggesting its potential for ²¹³Bi targeted alpha therapy. nih.gov Macropa has also been noted for its ability to readily re-complex the ²¹³Bi daughter nuclide that results from the decay of Actinium-225, which could minimize non-specific radiotoxicity. snmjournals.org
Interactive Table: Comparison of Macrocyclic Chelators for this compound
| Chelator | Key Structural Feature | Advantage | Disadvantage |
|---|---|---|---|
| DOTA | 12-membered tetraaza ring | High thermodynamic stability and kinetic inertness preprints.orgnih.gov | Slow radiolabeling kinetics, often requires heat preprints.orgnih.gov |
| NETA | NOTA backbone with acyclic arm | Rapid and stable complexation scispace.comnih.gov | Further investigation needed for clinical translation preprints.org |
| DEPA | DOTA derivative | Promising for ²¹³Bi radioimmunotherapy nih.govacs.org | Structural characterization of the bismuth complex is pending publish.csiro.au |
| Macropa | 18-membered macrocycle | Efficient labeling, high kinetic inertness, suitable for large ions acs.orgnih.gov | Still under preclinical investigation |
The primary goal in designing chelators for ²¹³Bi is to achieve a balance between rapid complex formation and high in vivo stability. This is driven by two key properties: thermodynamic stability and kinetic inertness.
Thermodynamic Stability : This refers to the strength of the bond between the metal ion and the chelator at equilibrium, often quantified by the stability constant (log K_ML). A high log K_ML value is desirable. For instance, the log K_ML for [Bi(CHX-A”-DTPA)]²⁻ is reported to be between 34.9 and 35.6, while for [Bi(DOTA)]⁻ it is around 30.3. preprints.orgnih.gov
Kinetic Inertness : This describes the rate at which the metal ion dissociates from the chelator. A kinetically inert complex, even if not the most thermodynamically stable, can be highly stable in vivo because dissociation is slow. This is crucial for preventing the release of ²¹³Bi. Structural modifications, such as introducing rigidity into the chelator's backbone (e.g., the cyclohexyl group in CHX-A”-DTPA), significantly enhance kinetic inertness. preprints.org The pre-organized structure of macrocycles like DOTA inherently confers high kinetic inertness. preprints.org
Optimizing these factors involves strategies like:
Preorganization : Designing the chelator to have a conformation that is already close to the preferred geometry of the final metal complex. This reduces the energetic penalty of complexation. The rigidity of the cyclohexyl moiety in CHX-A”-DTPA is an example of imposing preorganization. preprints.org
Backbone Rigidity : A more rigid ligand backbone can prevent the complex from contorting in ways that might facilitate the release of the metal ion. This is a key principle behind the improved stability of CHX-A”-DTPA over the more flexible DTPA. preprints.org
The design of effective chelators for Bi(III) is guided by fundamental principles of coordination chemistry.
HSAB Theory : According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, Bi(III) is considered a borderline Lewis acid. preprints.org It shows a considerable affinity for both hard oxygen donor atoms and softer nitrogen donor atoms. preprints.orgrsc.org This allows for the design of chelators with a mix of amine and carboxylate groups, which are common in the polyaminocarboxylate chelators discussed.
Coordination Number and Geometry : Bi(III) can exhibit a wide range of coordination numbers, typically from 3 to 10. preprints.org The geometry of the resulting complex is influenced by the ligand structure. For example, the [Bi(DOTA)]⁻ complex adopts a nine-coordinate square antiprism geometry. preprints.org Understanding these preferences is crucial for designing ligands that can fully encapsulate the metal ion and form a stable complex. researchgate.net
Hydrolysis : Bi(III) undergoes hydrolysis in aqueous solutions, even at low pH. rsc.org This needs to be considered during the radiolabeling process to prevent the formation of bismuth hydroxide species that compete with the chelator. rsc.orgtandfonline.com
The development of novel chelators continues, with research into ligands like tetraphosphorus acid analogues of DOTA showing superior complexation properties compared to the standard carboxylate-based chelators. nih.gov These new designs aim to achieve quantitative labeling under mild conditions (room temperature, lower ligand concentrations), which is ideal for sensitive biological molecules and the short-lived ²¹³Bi. researchgate.netnih.gov
Bioconjugation Chemistry for this compound Radiopharmaceuticals
Once the ²¹³Bi is stably chelated, the entire complex must be attached to a targeting vector. This is achieved through bioconjugation, where the bifunctional chelator, which has a reactive group, is covalently linked to the targeting molecule.
The choice of targeting vector is determined by the biological target and the desired pharmacokinetic properties of the final radiopharmaceutical. nih.gov The size of the vector significantly influences its distribution and clearance from the body. researchgate.net
Antibodies (mAbs) : Monoclonal antibodies are large proteins that can bind with high specificity to tumor-associated antigens. Their long circulation time allows for accumulation at the tumor site. ²¹³Bi has been successfully conjugated to antibodies like Trastuzumab and the anti-CD33 antibody huM195 for targeting various cancers. openmedscience.comscispace.com Chelators like CHX-A”-DTPA are often used for antibody conjugation. nih.govsnmjournals.org
Peptides : Peptides are much smaller than antibodies, leading to more rapid tumor penetration and faster clearance from the body. nih.govnih.gov This rapid clearance can be advantageous for a short-lived radionuclide like ²¹³Bi. DOTA is often the chelator of choice for peptide-based radiopharmaceuticals, such as ²¹³Bi-DOTATOC and ²¹³Bi-DOTA-Substance P. snmjournals.orgprismap.eu
Small Molecules : These are low molecular weight compounds that can rapidly accumulate in tumors and clear quickly from non-target tissues. nih.gov The combination of ²¹³Bi with a small molecule inhibitor of prostate-specific membrane antigen (PSMA), such as ²¹³Bi-PSMA I&T, has shown promise in preclinical studies. nih.govnih.gov
Nanobodies : Nanobodies are the smallest antibody fragments that retain antigen-binding capability. Their small size leads to excellent tumor penetration and very rapid clearance, which is a good match for the short half-life of ²¹³Bi. thno.orgtandfonline.com Studies have demonstrated the potential of ²¹³Bi-labeled nanobodies targeting HER2 and PSMA, showing specific tumor uptake and induction of DNA damage in cancer cells. nih.govnih.govthno.orgurotoday.com
The conjugation chemistry typically involves creating a stable covalent bond between a functional group on the chelator (e.g., an isothiocyanate) and a reactive group on the targeting vector (e.g., an amine group on a lysine residue). The process must be carefully controlled to ensure that the biological activity of the targeting vector is preserved.
Linker Chemistry and Architecture
The development of this compound (²¹³Bi) radiopharmaceuticals critically relies on a bifunctional chelator, which serves as a linker to stably bind the ²¹³Bi radiometal to a tumor-targeting vector molecule, such as an antibody or peptide. preprints.org The architecture of this linker is paramount, as it must form a complex with Bi³⁺ that possesses high thermodynamic stability and kinetic inertness to prevent dissociation in vivo. preprints.orgnih.gov Two primary classes of chelators are commonly employed for this purpose: acyclic (open-chain) ligands and macrocyclic ligands.
Acyclic chelators, such as diethylenetriaminepentaacetic acid (DTPA) and its derivatives, have been explored for ²¹³Bi. nih.gov While standard DTPA complexes with ²¹³Bi can exhibit instability in vivo, leading to the release of the radionuclide, derivatives with a more rigid backbone have shown significant improvements. preprints.orgnih.gov A key example is cyclohexyl-DTPA (CHX-A''-DTPA), whose pre-organized structure enhances the stability of the resulting ²¹³Bi complex. preprints.orgnih.govmdpi.com Studies comparing renal uptake of ²⁰⁶Bi-labeled antibodies found that kidney accumulation was substantially lower with CHX-A''-DTPA compared to DTPA, indicating superior in vivo stability. preprints.orgnih.gov
Macrocyclic chelators, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), are often considered the "gold standard" for many radiometals due to the high stability of the complexes they form. preprints.orgnih.gov The DOTA macrocycle creates a pre-organized cage that securely coordinates the Bi³⁺ ion. preprints.org For conjugation to biomolecules, functionalized versions such as p-SCN-Bn-DOTA are frequently used. nih.gov However, the rigid structure of DOTA often necessitates harsh labeling conditions. preprints.orgnih.gov
To address the limitations of existing chelators, newer linker architectures are being investigated. These include derivatives of NETA and DEPA, which have demonstrated the ability to form stable complexes under milder conditions. nih.gov For instance, 3p-C-NETA has been shown to be labeled with high stability at room temperature. nih.gov Similarly, the nonadentate chelator H₄neunpa-NH₂ has been investigated for its rapid and stable chelation of ²¹³Bi. acs.org
Table 1: Comparison of Common Bifunctional Chelators for this compound
| Chelator Class | Example Chelator | Key Architectural Feature | Advantage for ²¹³Bi Chelation |
|---|---|---|---|
| Acyclic | CHX-A''-DTPA | Cyclohexyl backbone providing rigidity | Improved in vivo stability over standard DTPA preprints.orgnih.gov |
| Macrocyclic | DOTA | Pre-organized macrocyclic cavity | High thermodynamic stability of the complex preprints.org |
| Macrocyclic | 3p-C-NETA | NETA-based structure | Allows for rapid, room-temperature labeling nih.gov |
| Acyclic | H₄neunpa-NH₂ | Nonadentate (9-coordinate) structure | Fast complexation kinetics and forms a kinetically inert complex acs.org |
Radiochemical Yield and Labeling Efficiency Optimization
Optimizing the radiochemical yield and labeling efficiency is a crucial step in preparing ²¹³Bi-radiopharmaceuticals, primarily driven by the radionuclide's short physical half-life of 45.6 minutes. nih.govmdpi.com The process must be rapid and efficient to maximize the amount of usable, conjugated radionuclide while minimizing decay losses. nih.gov Furthermore, because many vector molecules like peptides and antibodies are sensitive to heat, labeling conditions should be mild to avoid degradation. preprints.orgnih.gov
Key parameters that are manipulated to optimize labeling include temperature, pH, reaction time, and the concentration of the chelator-conjugated vector molecule. semanticscholar.org The goal is to achieve quantitative or near-quantitative yields (>95%) swiftly. nih.govsemanticscholar.org
The choice of chelator significantly impacts the required labeling conditions. nih.gov DOTA, despite forming highly stable complexes, typically requires heating at high temperatures (e.g., 95°C) for extended periods (30-60 minutes) to achieve efficient labeling, which can be detrimental to sensitive proteins and results in significant decay of ²¹³Bi. preprints.orgnih.gov In contrast, chelators like CHX-A''-DTPA can be labeled effectively at room temperature. nih.govmdpi.com Research has shown that a lower concentration of CHX-A''-DTPA (1 µM) is generally sufficient for quantitative yields, whereas a higher concentration of DOTA (10 µM) may be needed. nih.gov
Newer chelating agents are being developed specifically to facilitate fast, room-temperature labeling. For example, 3p-C-NETA and H₄neunpa-NH₂ have been shown to produce quantitative yields within 5 minutes at room temperature. nih.govacs.org The purity of the ²¹³Bi eluate obtained from the 225Ac/213Bi generator is also indispensable for achieving high specific activity and labeling efficiency. rsc.org
Table 2: Optimized Labeling Conditions for Various this compound Chelators
| Chelator | Temperature | Time to Quantitative Yield | pH | Reference |
|---|---|---|---|---|
| DOTA | 95°C | 30-60 min | 4-9 | preprints.orgnih.gov |
| CHX-A''-DTPA | Room Temperature | 10-30 min | 5.0-5.5 | nih.govmdpi.com |
| 3p-C-NETA | Room Temperature | ~5 min | 5.5 | nih.govmdpi.com |
| H₄neunpa-NH₂ | Room Temperature | 5 min | Not Specified | acs.org |
In Vitro Stability Assessment of this compound Radioconjugates
Transchelation Studies
A critical aspect of evaluating a ²¹³Bi-radiopharmaceutical is its in vitro stability, particularly its resistance to transchelation. Transchelation is the process where the radiometal dissociates from its chelator and binds to other competing molecules in the biological environment, such as serum proteins. preprints.orgnih.gov For ²¹³Bi, this process is highly undesirable as the "naked" or dissociated radionuclide tends to accumulate in non-target tissues, most notably the kidneys, which can limit the therapeutic utility of the agent. preprints.orgnih.gov
Transchelation studies are designed to challenge the stability of the ²¹³Bi-chelator complex. These in vitro experiments often involve incubating the radiopharmaceutical in the presence of a large excess of a competing chelating agent, such as DTPA or EDTA, or with metal-binding proteins like bovine serum albumin (BSA) to simulate in vivo conditions. mdpi.comnih.gov
The kinetic inertness of the complex is a key factor in preventing transchelation. preprints.orgnih.gov Research has demonstrated a clear relationship between the rigidity of the chelator's backbone and the stability of the resulting complex. For instance, a study comparing different ²⁰⁶Bi-labeled antibodies showed that the CHX-A''-DTPA conjugate had significantly improved inertness and lower kidney accumulation compared to the more flexible DTPA conjugate, indicating less transchelation in vivo. preprints.orgnih.gov Conversely, some novel chelators have shown high rates of transchelation (around 50%) when challenged with BSA after 3 hours, highlighting the importance of this assessment for every new compound. nih.govmdpi.com
Serum Stability and Metabolite Profiling
Serum stability assays are a direct method for assessing the integrity of a ²¹³Bi radioconjugate under conditions that mimic the human bloodstream. These experiments typically involve incubating the radiopharmaceutical in fresh human serum at 37°C over a period of time (e.g., up to 72 hours). nih.govnih.govacs.org At various time points, samples are analyzed to quantify the percentage of the radioconjugate that remains intact. acs.org
The choice of chelator has a profound effect on serum stability. A comparative study using the long-lived bismuth isotopes ²⁰⁵/²⁰⁶Bi showed that a trastuzumab conjugate with C-DEPA remained 100% intact after 72 hours in human serum. nih.gov In stark contrast, the corresponding DTPA-trastuzumab conjugate was only 77% intact over the same period, demonstrating the superior stability of the C-DEPA linker. nih.gov Studies with ²²⁵Ac (the parent of ²¹³Bi) have also provided valuable insights, showing that conjugates like ²²⁵Ac-PFP-HuM195 and ²²⁵Ac-SCN-HuM195 remained over 94% intact in human serum for the first 72 hours. acs.org
Metabolite profiling complements serum stability data by identifying the nature of any released radioactivity. Techniques such as thin-layer chromatography (TLC) are used to separate the intact radioconjugate from any metabolites or dissociated radionuclide. nih.gov This analysis can determine whether the released bismuth is in a free state or has been transchelated to another molecule, providing crucial information about the potential in vivo fate and toxicity of the radiopharmaceutical. nih.gov
Table 3: In Vitro Serum Stability of Bismuth Radioconjugates
| Radioconjugate | Incubation Medium | Time | % Intact | Reference |
|---|---|---|---|---|
| ²⁰⁵/²⁰⁶Bi-C-DEPA-trastuzumab | Human Serum | 72 h | 100% | nih.gov |
| ²⁰⁵/²⁰⁶Bi-DTPA-trastuzumab | Human Serum | 72 h | 77% | nih.gov |
| ²²⁵Ac-PFP-HuM195 | Human Serum | 72 h | >94% | acs.org |
| ²²⁵Ac-SCN-HuM195 | Human Serum | 72 h | >94% | acs.org |
Radiopharmaceutical Development Strategies Employing Bismuth 213
Phase I and II Trials
Early-phase clinical trials have been essential in establishing the safety, feasibility, and preliminary efficacy of ²¹³Bi-based therapies in humans. An initial Phase I trial of ²¹³Bi-lintuzumab (anti-CD33) in 18 patients with relapsed/refractory acute myeloid leukemia (AML) demonstrated the safety of the treatment and showed a reduction in bone marrow leukemic burden. researchgate.netashpublications.org Subsequent Phase I/II trials confirmed that ²¹³Bi-lintuzumab could induce remissions in AML patients, particularly when given after cytoreductive chemotherapy. researchgate.netresearchgate.net To date, over 200 patients have been treated with ²¹³Bi-labeled radiopharmaceuticals for cancers including leukemia, lymphoma, melanoma, glioma, and neuroendocrine tumors. mdpi.comkuleuven.be
Targeted Alpha Therapy (TAT) in Oncology
The clinical application of ²¹³Bi is a cornerstone of Targeted Alpha Therapy (TAT). ubc.ca The proof-of-concept for TAT in humans was established in trials using ²¹³Bi for myeloid leukemia. frontiersin.org Clinical studies have explored both systemic and locoregional administration. mdpi.com For instance, trials for melanoma have shown that TAT with ²¹³Bi can lead to the regression of solid tumors. tandfonline.com In patients with neuroendocrine tumors who were previously treated with beta-emitters, ²¹³Bi-DOTATOC demonstrated therapeutic benefits, highlighting its potential as a subsequent line of therapy. openmedscience.com
Table 4: Overview of Clinical Research with Bismuth-213
| Cancer Type | Radiopharmaceutical | Administration | Key Findings/Status | Citation |
|---|---|---|---|---|
| Acute Myeloid Leukemia (AML) | ²¹³Bi-lintuzumab (anti-CD33 mAb) | Systemic | Phase I/II trials demonstrated safety and anti-leukemic effects, including remissions. | openmedscience.comresearchgate.net |
| Melanoma | ²¹³Bi-cDTPA-9.2.27 (anti-MCSP mAb) | Systemic | Showed local efficacy and regression of solid tumors with low toxicity. | kuleuven.betandfonline.com |
| Glioma | ²¹³Bi-Substance P | Locoregional | Investigated in 68 patients. | kuleuven.be |
| Neuroendocrine Tumors | ²¹³Bi-DOTATOC | Systemic | Showed benefit in patients previously treated with beta-emitters. | openmedscience.com |
Preclinical Evaluation Methodologies for Bismuth 213 Radioconjugates
In Vitro Studies
In vitro studies provide the foundational data on how a ²¹³Bi-radioconjugate interacts with cancer cells and the initial assessment of its cytotoxic potential.
The initial step in the in vitro evaluation of a ²¹³Bi-radioconjugate is to determine its ability to bind specifically to the target cancer cells. This is crucial as the therapeutic efficacy of targeted alpha therapy relies on the selective delivery of cytotoxic alpha particles to the tumor.
Methods:
Competitive Binding Assays: These assays are the gold standard for measuring the affinity of a ligand for its receptor. giffordbioscience.com They involve incubating a fixed concentration of the radiolabeled compound with a range of concentrations of the unlabeled test compound. giffordbioscience.com The IC50 value, which is the concentration of the test compound that inhibits 50% of the radioligand binding, is determined. giffordbioscience.com
Saturation Binding Assays: These are used to determine the total number of binding sites (Bmax) and the dissociation constant (Kd) of the radioligand. giffordbioscience.com This is achieved by incubating the cells with increasing concentrations of the radioligand. giffordbioscience.com
"Lindmo" Cell Binding Assay: This specific type of binding assay is used to determine the immunoreactivity of radiolabeled antibodies. aacrjournals.org It involves incubating the radiolabeled antibody with an excess of target cells to ensure that all the immunoreactive antibody binds to the cells. aacrjournals.org
Key Findings:
The immunoreactivity of ²¹³Bi-hu3S193, a humanized anti-Lewis Y monoclonal antibody, was determined to be 85% using the Lindmo assay, with an apparent affinity of 1.4 × 10⁷ mol/L⁻¹. aacrjournals.org
Scatchard analysis is a graphical method used to determine the affinity constant (Ka) and the number of antigen binding sites per cell. aacrjournals.org
For ²¹³Bi-cetuximab, the fraction able to bind to MDA-MB-231 cells in an immunoreactivity assay was 89.7%. aacrjournals.org
Table 1: Cellular Binding Affinity and Specificity of Bismuth-213 Radioconjugates
| Radioconjugate | Cell Line | Assay Type | Key Finding |
|---|---|---|---|
| ²¹³Bi-hu3S193 | MCF-7 (Lewis Y positive) | Lindmo Assay, Scatchard Analysis | Immunoreactivity: 85%, Apparent Affinity (Ka): 1.4 × 10⁷ mol/L⁻¹ aacrjournals.org |
| ²¹³Bi-cetuximab | MDA-MB-231 | Immunoreactivity Assay | Binding Fraction: 89.7% aacrjournals.org |
Understanding whether a radioconjugate is internalized by the target cell and how long it is retained is vital. Internalization can lead to more effective cell killing as the alpha particles are emitted in close proximity to the cell's nucleus.
Methods:
Confocal Microscopy: This technique is used to visualize the intracellular localization of the radioconjugate within the cells. aacrjournals.org
Internalization and Retention Studies: These studies measure the amount of radioactivity that is internalized by the cells over time and how much is retained within the cells. snmjournals.org
Key Findings:
Confocal microscopy revealed that the humanized anti-Lewis Y antibody, hu3S193, is internalized and follows an endosomal and lysosomal trafficking pathway. aacrjournals.org
An internalization study with ²²⁵Ac-J591 in LNCaP cells demonstrated high retention of its daughter nuclides, including 89% retention of ²¹³Bi at secular equilibrium. snmjournals.org
Liposomal encapsulation of ²²⁵Ac has been explored to enhance the retention of its daughter nuclides, with one study showing a retention of ²¹³Bi at 31% of the theoretical maximum. nih.gov
Table 2: Cellular Internalization and Retention of this compound
| Parent Radioconjugate | Cell Line | Key Finding |
|---|---|---|
| ²²⁵Ac-J591 | LNCaP | 89% retention of ²¹³Bi at secular equilibrium snmjournals.org |
| ²²⁵Ac encapsulated in PEGylated MUVELs | SKOV3-NMP2 ovarian cancer cells | 31% retention of the theoretical maximum of ²¹³Bi nih.gov |
| hu3S193 | MCF-7 breast carcinoma cells | Internalized via an endosomal and lysosomal trafficking pathway aacrjournals.org |
The ultimate goal of a ²¹³Bi-radioconjugate is to kill cancer cells. In vitro cytotoxicity assays measure the ability of the radioconjugate to induce cell death. A key mechanism of cell killing by alpha particles is the induction of DNA double-strand breaks (DSBs).
Methods:
[³H]thymidine Incorporation Assay: This assay measures the incorporation of [³H]thymidine into the DNA of proliferating cells to determine the cytotoxicity of the radioconjugate. aacrjournals.org
Western Blotting for γ-H2AX: The phosphorylation of histone H2AX to form γ-H2AX is a marker for DNA double-strand breaks. Western blotting can be used to detect the expression of γ-H2AX in cells exposed to the radioconjugate. aacrjournals.org
Immunofluorescent Staining of γ-H2AX foci: This method also detects DNA DSBs by staining for γ-H2AX foci within the cell nucleus. aacrjournals.org
Comet Assay: This is a single-cell gel electrophoresis technique used to detect DNA damage. aacrjournals.org
Key Findings:
Treatment of MCF-7 cells with ²¹³Bi-hu3S193 resulted in dose-dependent cytotoxicity, with an EC50 (the concentration causing 50% cytotoxicity) of 1.0 μCi/well. aacrjournals.org
Robust expression of γ-H2AX was observed in MCF-7 cells treated with 50 or 100 μCi of ²¹³Bi-hu3S193, indicating the induction of significant DNA double-strand breaks. aacrjournals.org
²¹³Bi-cetuximab was effective in killing EGFR-expressing triple-negative breast cancer (TNBC) cells, with ED50 values ranging from 0.50 to 3.5 μCi/mL depending on the cell line. aacrjournals.org
The high linear energy transfer (LET) of alpha particles from ²¹³Bi leads to a high frequency of double-stranded and cluster DNA breaks, which are difficult for the cell to repair. preprints.org
Table 3: In Vitro Cytotoxicity of this compound Radioconjugates
| Radioconjugate | Cell Line | Cytotoxicity Metric | Value |
|---|---|---|---|
| ²¹³Bi-hu3S193 | MCF-7 | EC50 | 1.0 μCi/well aacrjournals.org |
| ²¹³Bi-cetuximab | MDA-MB-231 | ED50 | 3.2 μCi/mL aacrjournals.org |
| ²¹³Bi-cetuximab | MDA-MB-436 | ED50 | 3.5 μCi/mL aacrjournals.org |
| ²¹³Bi-cetuximab | HCC1937 | ED50 | 0.63 μCi/mL aacrjournals.org |
| ²¹³Bi-cetuximab | MDA-MB-468 | ED50 | 0.50 μCi/mL aacrjournals.org |
Cell culture models, including both traditional 2D monolayer cultures and more complex 3D spheroid cultures, are essential for evaluating the efficacy of ²¹³Bi-radioconjugates in a more biologically relevant context.
Methods:
Monolayer Cell Cultures: These are traditional 2D cell cultures where cells are grown in a single layer on a flat surface. capes.gov.br
Multicellular Spheroids: These are 3D cell culture models that more closely mimic the microenvironment of a solid tumor. capes.gov.brmdpi.com
Key Findings:
In a study using ²¹³Bi-labeled monoclonal antibody 13A, treatment of EMT-6 or Line 1 tumor cells in monolayer culture produced a classical exponential survival curve. capes.gov.br
Multicellular spheroids were found to bind the ²¹³Bi-MAb 13A mainly on the outer cell layer. capes.gov.br
Significantly less added radioisotope was needed to kill a similar fraction of cells in spheroids compared to monolayer cells, suggesting a "cross-fire" effect where alpha particles from one cell can kill adjacent cells. capes.gov.br
Spheroid cultures are considered more representative of the parental tumor than monolayer cultures. mdpi.com
In Vivo Animal Model Studies
Following promising in vitro results, the evaluation of ²¹³Bi-radioconjugates moves to in vivo animal models to assess their behavior and therapeutic efficacy in a living organism.
Pharmacokinetic studies track the absorption, distribution, metabolism, and excretion of the radioconjugate in the body over time. Biodistribution studies determine the concentration of the radioconjugate in different organs and tissues.
Methods:
Animal Models: Nude mice bearing human tumor xenografts are commonly used preclinical models. tandfonline.comsnmjournals.org
Tissue Dissection and Gamma Counting: At various time points after injection of the radioconjugate, animals are euthanized, and organs and tumors are collected, weighed, and their radioactivity is measured using a gamma counter. mdpi.com The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). nih.gov
Key Findings:
The biodistribution of ²¹³Bi-L1, a low-molecular-weight compound for prostate cancer therapy, showed high tumor uptake (18.9 ± 3.1 %ID/g at 10 minutes) and rapid clearance from the blood. snmjournals.org
In a study with ²¹³Bi-BSA (Bovine Serum Albumin) in mice, the highest mean absorbed doses were delivered to the blood, lung, heart, liver, and kidneys. nih.gov
Biodistribution of ²¹³Bi-d9MAb in mice with tumor nodules showed an uptake of up to 40% ID/g in the tumor at 45 minutes post-injection, with uptake in other tissues below 3.2% ID/g. europa.eu
The biodistribution of ²¹³Bi-labeled PAI2 showed that both DTPA and CHX-A''-DTPA chelators had similar %ID/g in the kidneys over four hours. tandfonline.com
Table 4: Biodistribution of this compound Radioconjugates in Preclinical Models
| Radioconjugate | Animal Model | Time Point | Tumor Uptake (%ID/g) | Key Organ Uptake (%ID/g) |
|---|---|---|---|---|
| ²¹³Bi-L1 | PSMA+ PC3 PIP tumor-bearing mice | 10 min | 18.9 ± 3.1 | Kidney: 49.0 ± 21.2, Blood: 5.1 ± 1.7 snmjournals.org |
| ²¹³Bi-L1 | PSMA+ PC3 PIP tumor-bearing mice | 2 h | 29.4 ± 8.0 | Kidney: 8.6 ± 3.0, Blood: 0.57 ± 0.0 snmjournals.org |
| ²¹³Bi-d9MAb | Mice with tumor nodules | 45 min | up to 40 | Other tissues: < 3.2 europa.eu |
| ²¹³Bi-BSA | Nude mice | 15-180 min | Not applicable (no tumor) | High uptake in blood, lung, heart, liver, and kidneys nih.gov |
| ²¹³Bi-DTPA-F3 | Mice with tumor nodules | Not specified | Not specified | Survival increased from 51 to 93.5 days in prevention study europa.eu |
Tumor Uptake and Retention in Xenograft Models
The evaluation of this compound ([²¹³Bi]Bi) radioconjugates in preclinical xenograft models is crucial for determining their potential therapeutic efficacy. These studies typically involve measuring the percentage of the injected dose per gram (%ID/g) of tissue in tumors and various organs at different time points post-injection.
In a study involving a myeloid leukemia xenograft model, pretargeting with an anti-CD45 antibody-streptavidin conjugate followed by the administration of [²¹³Bi]Bi-DOTA-biotin demonstrated rapid and high tumor uptake. ashpublications.orgnih.gov At 10 minutes post-injection, the tumor uptake was 5.9% ± 2.5% ID/g. ashpublications.org This localization remained relatively stable, with values of 5.3% ± 0.8% ID/g at 45 minutes and 4.1% ± 3.4% ID/g at 90 minutes. ashpublications.org Another study using a similar pretargeting strategy in a non-Hodgkin lymphoma xenograft model with an anti-CD20 fusion protein showed even higher tumor accumulation. nih.govashpublications.org Tumor uptake was 8.4% ± 1.2% ID/g at 10 minutes, peaking at 16.5% ± 7.0% ID/g at 90 minutes, and remaining high at 13.7% ± 6.6% ID/g after 180 minutes. nih.gov
Studies with small-molecule radioconjugates have also shown promising results. In a prostate cancer model using a PSMA-targeting ligand, [²¹³Bi]Bi-L1 exhibited high tumor uptake of 18.9 ± 3.1 %ID/g as early as 10 minutes post-injection, which increased to 29.4 ± 8.0 %ID/g by 2 hours. snmjournals.org
In contrast, conventional radioimmunotherapy using a directly labeled anti-CD20 antibody, [²¹³Bi]Bi-1F5-Ab, resulted in significantly lower tumor uptake, reaching a maximum of only 3.0% ± 0.9% ID/g at 180 minutes. ashpublications.org This highlights the importance of the targeting strategy in achieving effective tumor localization, especially given the short half-life of ²¹³Bi. ashpublications.org
The following table summarizes tumor uptake data from various preclinical studies:
Tumor Uptake of this compound Radioconjugates in Xenograft Models| Radioconjugate | Xenograft Model | Time Post-Injection | Tumor Uptake (%ID/g) |
|---|---|---|---|
| [²¹³Bi]Bi-DOTA-biotin (pretargeted with anti-CD45 Ab-SA) | Myeloid Leukemia | 10 min | 5.9 ± 2.5 |
| 45 min | 5.3 ± 0.8 | ||
| 90 min | 4.1 ± 3.4 | ||
| [²¹³Bi]Bi-DOTA-biotin (pretargeted with anti-CD20 (1F5) (scFv)₄SA) | Non-Hodgkin Lymphoma | 10 min | 8.4 ± 1.2 |
| 90 min | 16.5 ± 7.0 | ||
| 180 min | 13.7 ± 6.6 | ||
| [²¹³Bi]Bi-L1 (PSMA-targeting) | Prostate Cancer (PSMA+) | 10 min | 18.9 ± 3.1 |
| 2 h | 29.4 ± 8.0 | ||
| [²¹³Bi]Bi-1F5-Ab (conventional) | Non-Hodgkin Lymphoma | 180 min | 3.0 ± 0.9 |
Data presented as mean ± standard deviation.
Preclinical Efficacy Studies in Disease Models (e.g., Tumor Regression in Mice)
Preclinical efficacy studies are designed to assess the therapeutic potential of [²¹³Bi]Bi-radioconjugates in animal models of disease, most commonly by measuring tumor growth inhibition and survival rates.
In a myeloid leukemia xenograft model, anti-CD45 pretargeted radioimmunotherapy with [²¹³Bi]Bi-DOTA-biotin demonstrated significant therapeutic efficacy. ashpublications.orgnih.gov Mice treated with this regimen showed high rates of complete remission and long-term survival. ashpublications.orgnih.goviaea.org Specifically, 80% of mice treated with 800 μCi of [²¹³Bi]Bi-DOTA-biotin survived leukemia-free for over 100 days. ashpublications.orgnih.goviaea.org
Similarly, in a non-Hodgkin lymphoma model, pretargeted therapy with an anti-CD20 fusion protein and [²¹³Bi]Bi-DOTA-biotin led to marked tumor growth delays and complete tumor regressions. nih.gov In mice receiving 600 μCi of the radioconjugate, 8 out of 10 animals achieved complete tumor regression, with a median survival of 90 days compared to 19 days for untreated mice. nih.gov
Studies targeting other cancers have also shown promising results. A preliminary efficacy study with [²¹³Bi]Bi-L1 in a PSMA-positive prostate cancer model showed expected tumor control. snmjournals.org In an ovarian cancer model, treatment with [²¹³Bi]Bi-DTPA-2Rs15d, a single-domain antibody fragment, resulted in a significant increase in median survival, particularly when combined with trastuzumab (140 days vs. 56 days for the control group). nih.govnih.gov
Furthermore, in a prostate cancer xenograft model, [²¹³Bi]Bi-labeled plasminogen activator inhibitor type 2 ([²¹³Bi]Bi-PAI2) demonstrated dose-dependent inhibition of tumor growth. tandfonline.com A multiple-dose regimen resulted in complete tumor growth inhibition. tandfonline.com
The table below summarizes the findings of several preclinical efficacy studies.
Preclinical Efficacy of this compound Radioconjugates| Radioconjugate/Treatment | Disease Model | Key Efficacy Outcome |
|---|---|---|
| Anti-CD45 PRIT with [²¹³Bi]Bi-DOTA-biotin (800 μCi) | Myeloid Leukemia | 80% leukemia-free survival for >100 days |
| Anti-CD20 PRIT with [²¹³Bi]Bi-DOTA-biotin (600 μCi) | Non-Hodgkin Lymphoma | 8/10 mice with complete tumor regression; median survival of 90 days |
| [²¹³Bi]Bi-DTPA-2Rs15d + Trastuzumab | Ovarian Cancer | Median survival of 140 days (vs. 56 days in control) |
| [²¹³Bi]Bi-PAI2 (multiple dose) | Prostate Cancer | Complete tumor growth inhibition |
| [²¹³Bi]Bi-anti-EGFR-mAb (fractionated) | Bladder Cancer | 30% of animals survived >300 days |
PRIT: Pretargeted Radioimmunotherapy
Organ-Specific Accumulation and Clearance in Animal Models
Understanding the biodistribution of [²¹³Bi]Bi-radioconjugates is critical for assessing potential off-target toxicity. These studies measure the accumulation and clearance of the radiopharmaceutical in various organs.
A common finding across many studies is renal accumulation. In an anti-CD45 pretargeted myeloid leukemia model, kidney uptake of [²¹³Bi]Bi-DOTA-biotin was notable, measured at 5.4% ± 2.0% ID/g at 10 minutes and remaining relatively constant up to 90 minutes (5.2% ± 0.3% ID/g). ashpublications.org Similarly, in an anti-CD20 pretargeted lymphoma model, the kidney showed the most nonspecific uptake, with 10.5% ± 1.1% ID/g at 10 minutes, decreasing to 6.2% ± 1.0% ID/g after 90 minutes. ashpublications.org The use of chelating agents like DMPS has been shown to significantly reduce kidney radioactivity levels. ashpublications.org
In studies with a PSMA-targeting agent, [²¹³Bi]Bi-L1, renal uptake was initially high at 49.0 ± 21.2 %ID/g at 10 minutes but cleared rapidly to 8.6 ± 3.0 %ID/g at 2 hours. snmjournals.org This rapid clearance is advantageous. In contrast, blood clearance is generally fast for most targeted constructs. For instance, with [²¹³Bi]Bi-L1, blood levels dropped from 5.1 ± 1.7 %ID/g at 10 minutes to 0.57 ± 0.0 %ID/g at 2 hours. snmjournals.org For pretargeted [²¹³Bi]Bi-DOTA-biotin in the lymphoma model, blood activity cleared to 0.6% ± 0.1% ID/g within 45 minutes. ashpublications.org
A study using [²¹³Bi]Bi-labeled Bovine Serum Albumin ([²¹³Bi]Bi-BSA) as a model for a long-circulating vector found that the highest mean absorbed doses were delivered to the blood, lung, heart, liver, and kidneys. plos.orgresearchgate.net Long-term toxicity studies with this construct revealed that at high injected activities, liver and kidney failure were the primary causes of mortality. plos.org
The following table provides a snapshot of organ accumulation data.
Organ Accumulation of this compound Radioconjugates (%ID/g)| Radioconjugate | Model | Time | Kidney | Blood | Liver | Spleen |
|---|---|---|---|---|---|---|
| [²¹³Bi]Bi-DOTA-biotin (anti-CD45 pretargeted) | Myeloid Leukemia | 10 min | 5.4 ± 2.0 | - | - | - |
| 90 min | 5.2 ± 0.3 | - | - | - | ||
| [²¹³Bi]Bi-DOTA-biotin (anti-CD20 pretargeted) | Non-Hodgkin Lymphoma | 10 min | 10.5 ± 1.1 | - | - | - |
| 90 min | 6.2 ± 1.0 | 0.6 ± 0.1 (at 45 min) | - | - | ||
| [²¹³Bi]Bi-L1 (PSMA-targeting) | Prostate Cancer | 10 min | 49.0 ± 21.2 | 5.1 ± 1.7 | - | - |
| 2 h | 8.6 ± 3.0 | 0.57 ± 0.0 | <1 | <1 | ||
| [²¹³Bi]Bi-BSA | N/A | - | - | - | High | High |
Data presented as mean ± standard deviation. "-" indicates data not provided in the source.
Preclinical Imaging Techniques for this compound Radioconjugates
SPECT Imaging with 440 keV Gamma Emission
The 440 keV gamma photon emitted during the decay of ²¹³Bi allows for in vivo imaging using Single Photon Emission Computed Tomography (SPECT). nih.govsnmjournals.orgresearchgate.netenen.eu This capability is crucial for biodistribution and dosimetry studies. snmjournals.org However, imaging these high-energy photons presents challenges for standard SPECT systems. snmjournals.orgresearchgate.netnih.gov
Recent advancements in preclinical SPECT technology, particularly the use of dedicated high-energy clustered pinhole collimators, have made high-resolution imaging of ²¹³Bi feasible. snmjournals.orgresearchgate.netnih.gov Studies have shown that using the 440 keV gamma rays for image reconstruction significantly improves image resolution and contrast-to-noise characteristics compared to using the lower energy 79 keV x-rays. snmjournals.orgresearchgate.netnih.gov A resolution of 0.75 mm has been achieved with these specialized systems. snmjournals.orgresearchgate.netnih.gov
Preclinical SPECT imaging has been successfully used to visualize the biodistribution of various [²¹³Bi]Bi-radioconjugates. For example, the uptake of [²¹³Bi]Bi-DOTA,Tyr³]octreotate in a tumor-bearing mouse was clearly visualized in a one-hour post-mortem scan. snmjournals.orgresearchgate.net Dynamic imaging has also been performed, with one study capturing 5-minute frames after injection of [²¹³Bi]Bi-DTPA to show renal uptake and urinary clearance, effectively visualizing the renal excretion pathway. snmjournals.orgresearchgate.net This dynamic data allows for kinetic modeling and estimation of the absorbed dose to organs like the kidneys. snmjournals.org The biodistribution of [²¹³Bi]Bi-DOTATOC has also been evaluated in patients using its 440 keV gamma emission, demonstrating specific tumor binding. researchgate.net
Autoradiography for Micro-Distribution Analysis
Autoradiography is a powerful ex vivo technique used to analyze the microscopic distribution of radiopharmaceuticals within tissues. nih.govsnmjournals.org For alpha-emitters like ²¹³Bi, specialized alpha-camera systems can be used for quantitative digital autoradiography. nih.gov This technique provides high-resolution images of the radionuclide's distribution at a cellular level. nih.govresearchgate.net
In a study using anti-CD45 pretargeted [²¹³Bi]Bi-DOTA-biotin in a leukemia xenograft model, alpha-camera autoradiography demonstrated a uniform distribution of the radionuclide within the tumor tissue 45 minutes after injection. ashpublications.orgnih.govnih.gov This is a critical finding, as heterogeneous distribution can lead to some tumor cells receiving no radiation dose. The technique is quantitative and linear with respect to the activity in the imaged tissue sections, allowing for detailed analysis of activity concentration at different microscopic scales. nih.gov
Microdosimetric analysis, which uses autoradiography images to define tissue morphology and activity distribution, can be employed to evaluate therapeutic efficacy. nih.govsnmjournals.org One such analysis of [²¹³Bi]Bi-labeled antibodies in lung tumor colonies found that for small tumors, the fraction of tumor cells receiving a zero absorbed dose was very low (0.04%), suggesting effective treatment. nih.gov However, for larger tumors, this fraction increased significantly to 25%, indicating a limitation of the therapy for bulkier disease. nih.gov This highlights the utility of autoradiography in providing insights that can predict therapeutic outcomes. nih.gov
Considerations for Short Half-life in Preclinical Imaging
The short 46-minute half-life of ²¹³Bi presents significant logistical and technical challenges for preclinical imaging and biodistribution studies. nih.govsnmjournals.orgtaylorandfrancis.com This short timeframe necessitates rapid radiolabeling, purification, and administration of the radioconjugate to minimize decay losses before and during the experiment. nih.gov
Traditional biodistribution studies, which often involve dissecting tissues at multiple time points (e.g., 1 and 3 hours post-injection), may miss crucial information about the initial uptake and distribution kinetics of rapidly clearing molecules like peptides and small molecules. snmjournals.org The rapid decay means that later time points are difficult to assess accurately.
Dynamic imaging with SPECT, as mentioned earlier, is one strategy to overcome this limitation by capturing the kinetic pattern during the critical early uptake phase. snmjournals.org However, achieving good quantification with dynamic imaging can be challenging. snmjournals.org For static SPECT imaging, the short half-life limits the total imaging time available. For instance, a reliable activity recovery coefficient was found for a 30-minute imaging time, which is a substantial portion of one half-life. snmjournals.orgnih.gov This time constraint can impact image quality and statistical noise, especially when low activities are injected.
The short half-life makes ²¹³Bi an ideal match for targeting molecules with fast pharmacokinetics, such as peptides and antibody fragments, which can rapidly accumulate in tumors and clear from the blood. nih.govsnmjournals.orgnih.gov For slower-accumulating molecules like intact antibodies, the radionuclide may decay significantly before optimal tumor-to-background ratios are achieved, making it a less suitable pairing. ashpublications.orgnih.gov
Dosimetry Principles and Methodologies for Bismuth 213
Theoretical Frameworks for Alpha Dosimetry
The foundational framework for internal dosimetry is the Medical Internal Radiation Dose (MIRD) formalism, which provides a structured method for calculating the mean absorbed dose to various organs and tissues. nih.govgoogle.com However, the heterogeneous nature of alpha particle energy deposition at the cellular level requires extensions beyond this macroscopic approach. For alpha emitters like ²¹³Bi, the randomness of energy deposition events within cellular structures is a critical factor. nih.gov
Classical microdosimetry introduces the concept of specific energy (z), a stochastic quantity representing the energy imparted to a microscopic mass element. nih.gov This contrasts with the non-stochastic nature of the absorbed dose. The distribution of single-event specific energies is a key parameter in understanding the biological effects of alpha radiation. nih.gov Another theoretical approach is the track structure model, which focuses on the energy deposition along the path of a single alpha particle and relates it to cellular biological effects through the radial dose distribution. nih.gov This model incorporates radiosensitivity parameters derived from in vitro experiments. nih.gov
For short-lived alpha emitters, analytical microdosimetry using Fourier transform techniques has been developed to determine the moments of the single-event specific-energy spectrum. researchgate.net These theoretical frameworks are essential for interpreting the biological consequences of the highly localized energy deposition characteristic of alpha particles from ²¹³Bi.
Microdosimetry and Nanodosimetry Modeling Approaches
To bridge the gap between theoretical concepts and practical application, microdosimetry and nanodosimetry modeling approaches are employed. These computational models are crucial for understanding the relative biological effectiveness of alpha emitters and for refining radiobiological models. ornl.gov
Monte Carlo Simulations of Alpha Particle Energy Deposition (e.g., GEANT4)
Monte Carlo (MC) simulation is a powerful tool for modeling the transport and interaction of radiation in matter, making it indispensable for ²¹³Bi dosimetry. researchgate.net Toolkits like GEANT4 (GEometry ANd Tracking) are widely used to simulate the tracks of alpha particles and their secondary electrons, providing detailed information on energy deposition at the subcellular level. ornl.govresearchgate.netnih.gov
GEANT4-based simulations can be used to calculate voxel S-values (VSVs), which represent the mean absorbed dose to a target voxel from a source of radiation in a source voxel. researchgate.net These simulations have been adapted and validated for various applications in medical radiation physics, including internal dosimetry. researchgate.net For instance, the RAPID platform utilizes GEANT4 to calculate three-dimensional internal dose distributions from medical images. nih.gov Studies have shown good agreement between GEANT4-based calculations and established dosimetry data for ²¹³Bi, with S-values agreeing within 3.5% in some phantom studies. nih.gov Furthermore, MC simulations are essential for validating experimental microdosimetry and for assessing the stochastic nature of energy deposition at the cellular scale. researchgate.net
GEANT4-Based Dosimetry Studies for Bismuth-213
| Study Focus | Key Findings | Reference |
|---|---|---|
| Benchmarking of RAPID dosimetry platform | S-values for ²¹³Bi in spherical tumor phantoms agreed within 3.5% of reference values. | nih.gov |
| Calculation of 3D dose factors | Demonstrated the application of GEANT4 for dosimetry of the ²¹³Bi decay chain in ellipsoids. | researchgate.net |
| Cellular dosimetry for the 225Ac decay chain | Calculated self- and cross-dose S-values for ²¹³Bi and other decay products, showing the impact of subcellular distribution. | nih.gov |
Cellular and Subcellular Dosimetry Concepts
Due to the short range of alpha particles (typically 50-100 micrometers in tissue), the precise location of ²¹³Bi within or near target cells is critical for determining the absorbed dose to sensitive structures like the cell nucleus. nih.govnih.govresearchgate.net Cellular dosimetry models, therefore, often represent cells as geometric entities (e.g., spheres) and consider the distribution of the radionuclide in different compartments (cell membrane, cytoplasm, nucleus). researchgate.netsnmjournals.org
The MIRDcell software, for example, adapts the MIRD formalism to cellular and subcellular dosimetry, calculating cellular S-values for different compartments. snmjournals.org Microdosimetric models have been developed to analyze the survival of cells irradiated with ²¹³Bi-labeled antibodies, helping to identify the relevant target volume (whole cell versus cell nucleus). nih.gov Studies have shown that for alpha emitters, the geometry of the cell and the distribution of activity within cellular compartments significantly influence the estimated dose. researchgate.net The concept of cross-dose, where a cell is irradiated by an alpha particle emitted from a neighboring cell, is particularly important in the context of multicellular structures like tumors. capes.gov.br
Methodologies for Absorbed Dose Calculation in Preclinical Settings
In preclinical studies, the absorbed dose of ²¹³Bi is typically estimated using a combination of biodistribution data and computational modeling. iaea.orgsnmjournals.org Biodistribution studies in animal models determine the uptake and retention of the ²¹³Bi-labeled radiopharmaceutical in various organs and tumors over time. snmjournals.org This information is used to calculate time-integrated activity, which is a key input for dosimetry calculations. nih.gov
The OLINDA/EXM (Organ Level Internal Dose Assessment/Exponential Modeling) software is a widely used tool for calculating absorbed doses based on the MIRD formalism and standardized anatomical models. google.comnih.gov For preclinical studies, mouse-to-human conversion formulas may be used to estimate potential human absorbed dose coefficients from animal biodistribution data. snmjournals.org
However, the use of standardized phantoms may not accurately reflect the often non-uniform uptake of radiopharmaceuticals in tumors and organs. iaea.org Therefore, patient-specific, 3D image-based dosimetry is becoming more prevalent, utilizing imaging modalities like SPECT/CT or PET/CT to map the actual distribution of the radionuclide in the patient. google.comnih.gov For ²¹³Bi, its 440 keV gamma emission can potentially be used for imaging and dosimetry. rsc.orgnih.gov
Preclinical Dosimetry Estimation for ²¹³Bi-PSMA-617
| Organ/Tissue | Estimated Equivalent Dose (SvRBE5/GBq) | Reference |
|---|---|---|
| Salivary Glands | 8.1 | science.gov |
| Kidneys | 8.1 | science.gov |
| Red Marrow | 0.52 | science.gov |
| Tumor Lesions (median) | 7.6 | science.gov |
Data based on extrapolation from ⁶⁸Ga-PSMA-617 imaging and assuming a Relative Biological Effectiveness (RBE) of 5 for alpha radiation.
Challenges in Dosimetry for Short-Lived Alpha Emitters
The dosimetry of short-lived alpha emitters like ²¹³Bi (half-life of approximately 46 minutes) presents several unique challenges. nih.govopenmedscience.comfrontiersin.org The short half-life necessitates rapid radiolabeling and administration, and it places high demands on the logistics of treatment delivery. openmedscience.comfrontiersin.org From a dosimetry perspective, this short half-life means that the biodistribution of the radiopharmaceutical must be rapid to ensure that a significant portion of the decay occurs at the target site. frontiersin.org
A major challenge is accurately quantifying the biodistribution of the alpha-emitting radionuclide. researchgate.net While ²¹³Bi has a gamma emission suitable for imaging, the low activities typically used in therapy can result in noisy images, making accurate quantification difficult. snmjournals.org Surrogate imaging, using a chemically similar radionuclide with better imaging properties (e.g., using ⁶⁸Ga to estimate the dosimetry of ²¹³Bi-labeled compounds), is a common practice but introduces uncertainties, as the pharmacokinetics may not be identical. nih.govnih.gov
Another significant challenge is accounting for the biodistribution of daughter radionuclides. The recoil energy from alpha decay can be sufficient to break the chemical bond between the radionuclide and the targeting molecule, leading to the release of free daughter nuclides. researchgate.netrsc.org For the ²¹³Bi decay chain, this is less of a concern for its primary therapeutic daughter, Polonium-213, due to its extremely short half-life (microseconds). nih.gov However, in the context of its parent, Actinium-225 (B1199940), the redistribution of ²¹³Bi itself is a critical factor, particularly its contribution to kidney dose. google.comajronline.org
Finally, the heterogeneous energy deposition of alpha particles at the micro- and nano-scales remains a fundamental challenge. researchgate.net Averaging the dose over an entire organ or even a tumor may not accurately predict the biological effect, highlighting the need for advanced small-scale and microdosimetry models to better understand and predict the efficacy and toxicity of ²¹³Bi-based therapies. researchgate.nettandfonline.com
Analytical and Imaging Techniques in Bismuth 213 Research
Radiometric Analysis
Radiometric techniques are fundamental to the quality control of ²¹³Bi, providing direct measurement of its radioactive properties and those of any potential contaminants.
Gamma spectrometry is a cornerstone for the quality control and quantification of ²¹³Bi. iaea.orgnih.gov The decay of ²¹³Bi is accompanied by the emission of a characteristic gamma-ray at 440 keV, which serves as a unique identifier for the radionuclide. nih.govprismap.eu High-purity germanium (HPGe) detectors are often used for these measurements, providing high-resolution spectra that allow for precise identification and quantification. science.gov
This technique is routinely used to:
Identify Radionuclides : The presence of the 440 keV gamma line confirms the identity of ²¹³Bi. prismap.eu
Quantify Activity : By measuring the intensity of the 440 keV peak, the total activity of ²¹³Bi in a sample can be accurately determined. nih.gov This is essential for preparing radiopharmaceuticals with a known amount of radioactivity.
Assess Radionuclidic Purity : Gamma spectrometry can detect gamma-emitting impurities. Protocols have been developed to accurately quantify ²¹³Bi even when not in secular equilibrium with its parent, actinium-225 (B1199940) (²²⁵Ac), by correcting for the down-scatter of higher-energy gamma emissions. nih.govresearchgate.net
Measurement protocols often involve multiple time-point measurements to account for the decay of ²¹³Bi and the in-growth of its daughters, ensuring accurate quantification. nih.govresearchgate.net
Table 1: Key Gamma Emission of this compound for Spectrometric Analysis
| Parameter | Value | Reference |
| Gamma Energy | 440 keV | nih.govprismap.eu |
| Abundance | ~26-28% | google.combioemtech.com |
| Primary Use | Radionuclide Identification & Quantification | prismap.eu |
Chromatographic Methods for Radiochemical Analysis
Chromatographic techniques are indispensable for determining the radiochemical purity of ²¹³Bi-labeled compounds, which is the proportion of the total radioactivity present in the desired chemical form.
Commonly used methods include:
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC is a widely used analytical technique for the quality control of radiopharmaceuticals. researchgate.net It separates compounds based on their hydrophobicity, allowing for the separation of the radiolabeled product from unlabeled chelators and other impurities. While specific detailed protocols for ²¹³Bi are part of routine quality control, the general principle involves using a non-polar stationary phase and a polar mobile phase.
Size Exclusion Chromatography (SEC) : SEC separates molecules based on their size. It is frequently employed as a purification step after radiolabeling to separate the large, labeled antibody or peptide from smaller, unbound ²¹³Bi and chelate molecules. proquest.comgoogle.com This method has been shown to yield products with high radiochemical purity, often exceeding 98%. google.comnih.gov For instance, the purification of a ²¹³Bi-labeled antibody construct using a size-exclusion column (PD-10) is a common procedure. researchgate.net
Instant Thin Layer Chromatography (ITLC) : ITLC is a rapid method used to determine radiolabeling efficiency. google.com For example, in the preparation of [²¹³Bi]Bi-DOTA-[Thi⁸, Met(O₂)¹¹]SP, radio-ITLC was used to assess radiochemical purity and yields. mdpi.com
| Chromatographic Method | Primary Application | Key Findings/Purpose | Reference(s) |
| Size Exclusion Chromatography (SEC) | Purification | Achieves high radiochemical purity (often >98%) by separating labeled macromolecules from smaller impurities. | google.comproquest.comnih.gov |
| Reversed-Phase HPLC (RP-HPLC) | Quality Control/Analysis | Separates and quantifies components in a mixture based on polarity. | researchgate.net |
| Instant Thin Layer Chromatography (ITLC) | Radiochemical Purity/Yield Assessment | Rapid determination of radiolabeling efficiency. | google.commdpi.com |
Preclinical Imaging Modalities and their Adaptations for this compound
Preclinical imaging allows for the non-invasive, real-time visualization and quantification of the biodistribution of ²¹³Bi-labeled radiopharmaceuticals. bioemtech.com
Single Photon Emission Computed Tomography (SPECT) : SPECT is the primary imaging modality used for ²¹³Bi. The 440 keV gamma photon emitted during its decay can be detected by a gamma camera, although it requires the use of high-energy collimators. nih.gov SPECT imaging provides valuable insights into the pharmacokinetics and tumor-targeting efficacy of ²¹³Bi-based agents. bioemtech.comresearchgate.net For instance, SPECT can be used to image the distribution of ²²⁵Ac by detecting the gamma rays of its daughter, ²¹³Bi. bioemtech.com This theranostic approach, using a single radionuclide for both therapy and imaging, is a significant advantage. preprints.org
Adaptations for ²¹³Bi imaging with SPECT include:
High-Energy Collimators : To handle the high energy of the 440 keV photons and obtain clear images. nih.gov
Energy Window Optimization : Centering the energy window on the 440 keV photopeak is crucial for accurate detection. bioemtech.com
While less common, the potential for using Positron Emission Tomography (PET) in the context of theranostics involving alpha-emitters is an area of ongoing research. researchgate.net Preclinical studies have successfully utilized these imaging techniques to evaluate the efficacy of various ²¹³Bi-labeled molecules in animal models. nih.govnih.gov
Future Research Directions and Challenges in Bismuth 213 Science
Advancements in Bismuth-213 Generator Technology and Production Scale-Up
The availability of ²¹³Bi is intrinsically linked to the supply of its parent radionuclide, Actinium-225 (B1199940) (²²⁵Ac). A significant hurdle for the widespread clinical use of ²¹³Bi is the limited availability of ²²⁵Ac. researchgate.netresearchgate.net Current production levels are insufficient to meet the growing demand for both ²¹³Bi and ²²⁵Ac-based therapies. researchgate.netrsc.org
Generator Technology: ²¹³Bi is typically obtained from a ²²⁵Ac/²¹³Bi generator, where ²²⁵Ac is adsorbed onto a resin, and the daughter ²¹³Bi is eluted. rsc.orgnih.gov High-activity generator systems have been developed, capable of providing reliable, on-site generation of ²¹³Bi for radiolabeling. nih.gov These generators can be eluted approximately every three hours, providing a continuous supply for several weeks. nih.gov
Production Scale-Up: To address the supply shortage, various methods for producing ²²⁵Ac are being actively investigated. mdpi.comencyclopedia.pub These include:
Accelerator-based production: High-energy proton irradiation of thorium or uranium targets is a promising route. nih.govencyclopedia.pub While this method can produce significant quantities of ²²⁵Ac, it may also co-produce Actinium-227 (²²⁷Ac), which could be a limitation for some clinical applications but is less of a concern for generator-produced ²¹³Bi as the actinium isotopes remain on the generator. encyclopedia.pub
Cyclotron production: The use of medical cyclotrons to produce ²²⁵Ac is another viable option, with the advantage of widespread availability of these machines. encyclopedia.pubmarketresearchintellect.com
Neutron irradiation of Radium-226 (²²⁶Ra): This method is also being explored, though handling of the radium targets presents challenges. encyclopedia.pub
The development of more efficient and cost-effective production routes for ²²⁵Ac is crucial for scaling up ²¹³Bi availability for broader research and clinical trials. rsc.orgmdpi.com
Development of Novel Chelators with Enhanced Stability and Kinetic Properties
A critical component of a ²¹³Bi-based radiopharmaceutical is the chelator, a molecule that binds the ²¹³Bi ion and attaches it to a targeting vector. nih.gov The ideal chelator must form a highly stable complex with ²¹³Bi to prevent its release in the body, which can lead to off-target toxicity, particularly in the kidneys. nih.govpreprints.org
Current Chelators:
DTPA and its derivatives: Diethylenetriaminepentaacetic acid (DTPA) and its derivatives like CHX-A''-DTPA have been commonly used. nih.govpreprints.org CHX-A''-DTPA shows improved stability compared to DTPA. nih.govpreprints.org
DOTA and its derivatives: 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) forms a very stable complex with ²¹³Bi. nih.govpreprints.org However, radiolabeling with DOTA often requires heating, which may not be suitable for heat-sensitive biomolecules. nih.gov
Novel Chelators: Research is focused on developing new chelators with improved properties:
Faster Labeling Kinetics: Given the short half-life of ²¹³Bi (45.6 minutes), rapid radiolabeling is essential. rsc.orgeuropa.eu Chelators like DOTP have shown faster formation kinetics compared to DOTA. rsc.orgeuropa.eu
Enhanced Stability: The goal is to create chelators that exhibit high thermodynamic stability and kinetic inertness to minimize in vivo dissociation. nih.govpreprints.org Nitrogen-rich macrocyclic ligands like Lpy are being investigated for their selective and stable binding of ²¹³Bi. ubc.ca
Room Temperature Labeling: Developing chelators that can efficiently label at room temperature would be advantageous for sensitive targeting vectors. researchgate.net
The following table summarizes some of the key chelators investigated for ²¹³Bi:
| Chelator | Key Characteristics | References |
| DTPA | Acyclic chelator, rapid kinetics but lower in vivo stability. | nih.govpreprints.org |
| CHX-A''-DTPA | DTPA derivative with a rigid backbone, offering improved stability over DTPA. | nih.govpreprints.orgresearchgate.net |
| DOTA | Macrocyclic chelator, forms a highly stable complex but often requires heating for labeling. | nih.govpreprints.org |
| DOTP | A DOTA analogue with phosphonate (B1237965) arms, demonstrating faster formation kinetics. | rsc.orgeuropa.eu |
| Lpy | A nitrogen-rich macrocyclic ligand showing selective and stable binding of ²¹³Bi. | ubc.ca |
Innovations in Targeting Vector Design for Improved Pharmacokinetics
The targeting vector is responsible for delivering the ²¹³Bi to the cancer cells. The choice of vector is critical and must be matched with the short half-life of ²¹³Bi. nih.govresearchgate.net
Ideal Vector Properties:
Rapid Tumor Accumulation: The vector must be able to reach and accumulate in the tumor quickly, before the ²¹³Bi decays significantly. nih.govresearchgate.net
Fast Clearance: Rapid clearance from non-target tissues is essential to minimize off-target radiation exposure. nih.gov
Vector Types:
Antibodies and Fragments: While full-sized monoclonal antibodies (mAbs) have high affinity for their targets, their slow pharmacokinetics make them less ideal for ²¹³Bi. nih.govresearchgate.net Smaller antibody fragments and nanobodies, which have shorter biological half-lives, are a better match. nih.govresearchgate.net
Peptides: Peptides are small molecules that can be designed to target specific receptors on cancer cells. enen.eu Their rapid diffusion and clearance make them suitable vectors for ²¹³Bi. mdpi.com Examples include DOTATOC analogues for neuroendocrine tumors. openmedscience.comopenmedscience.com
Small Molecules: Small organic molecules that target cancer-specific proteins are also being explored. nih.gov Fibroblast Activation Protein inhibitors (FAPI) are a promising class of small molecule vectors due to their rapid kinetics. nih.govresearchgate.net
Innovations in bioengineering are leading to the development of vector molecules with tailored pharmacokinetic profiles, which is particularly beneficial for short-lived radionuclides like ²¹³Bi. nih.gov
Exploration of Combination Therapies in Preclinical Models
To enhance the therapeutic efficacy of ²¹³Bi, researchers are exploring its use in combination with other cancer treatments in preclinical models. The rationale is that combining different therapeutic modalities could lead to synergistic effects and overcome treatment resistance.
Preclinical studies have investigated combining ²¹³Bi-based TAT with other therapies, demonstrating improved survival in animal models. nih.gov For instance, combining ²¹³Bi-radiopharmaceuticals with agents that sensitize tumor cells to radiation or with immunotherapies could be a promising avenue for future research. The development of theranostic pairs, where a diagnostic radionuclide predicts the behavior of the therapeutic ²¹³Bi agent, can also aid in optimizing combination strategies. iaea.org
Methodological Improvements in Preclinical Dosimetry and Imaging for this compound
Accurate dosimetry—the measurement of the radiation dose absorbed by tissues—is crucial for optimizing therapy and minimizing toxicity. The unique decay properties of ²¹³Bi present both opportunities and challenges for imaging and dosimetry.
Imaging with ²¹³Bi: The gamma emission of ²¹³Bi at 440 keV (with a 26.1% emission probability) allows for in vivo imaging using Single Photon Emission Computed Tomography (SPECT). nih.govenen.eunih.gov This enables the visualization of the radiopharmaceutical's biodistribution and can be used for dosimetric calculations. nih.govjpmer.com However, the high energy of this gamma ray requires specialized high-energy collimators for reliable imaging. researchgate.net
Preclinical Dosimetry:
Improved Modeling: There is a need for better pharmacokinetic and dosimetry modeling techniques to accurately predict the radiation dose delivered by ²¹³Bi and its daughter radionuclides to both tumors and healthy tissues. snmjournals.org
Microdosimetry: Given the short range of alpha particles, understanding the radiation dose at the cellular and subcellular level (microdosimetry) is important for predicting biological effects.
Advancements in imaging technology and computational modeling will be key to refining preclinical dosimetry for ²¹³Bi-based therapies.
Addressing Supply Chain and logistical Challenges for Widespread Research Access
The short half-life of ²¹³Bi poses significant logistical challenges for its widespread use in research and clinical settings. openmedscience.com
Supply Chain Issues:
Parent Radionuclide Availability: The primary bottleneck is the limited supply of the parent ²²⁵Ac. researchgate.netrsc.org Collaborative efforts are needed to increase ²²⁵Ac production to meet the demands of both research and future clinical applications. researchgate.netmdpi.com
Generator Logistics: While ²²⁵Ac/²¹³Bi generators allow for on-site production of ²¹³Bi, the logistics of shipping and managing these generators need to be optimized. world-nuclear.org
Cost: The current cost of ²²⁵Ac is high, which can be a barrier to extensive research and development. researchgate.net
Logistical Hurdles:
Just-in-Time Delivery: The short half-life of ²¹³Bi necessitates a "just-in-time" production and delivery model for radiopharmaceuticals. openmedscience.com This requires close coordination between the production facility, the radiopharmacy, and the clinical site.
Regulatory and Transportation Issues: Streamlining regulatory approvals and addressing challenges in the transportation of radioactive materials are crucial for ensuring a reliable supply chain. world-nuclear.org
Addressing these supply chain and logistical challenges through international collaboration, investment in production infrastructure, and streamlined regulatory pathways will be essential for making ²¹³Bi-based therapies more widely accessible for research and eventual clinical use. mdpi.comactiniumpharma.com
Q & A
What are the key radiochemical properties of Bismuth-213 that make it suitable for targeted alpha therapy (TAT)?
Basic Research Question
this compound (²¹³Bi) emits high-energy α-particles (8.4 MeV) with a short penetration range (40–100 μm), enabling localized destruction of cancer cells while sparing healthy tissue. Its half-life (45.6 minutes) necessitates rapid synthesis and administration but minimizes prolonged radiation exposure. ²¹³Bi is derived from the decay of Actinium-225 (²²⁵Ac), allowing in vivo generation via a radionuclide generator system. Its compatibility with chelators like DOTA and DEPA enables stable conjugation to targeting vectors (e.g., monoclonal antibodies) for precise tumor targeting .
Methodological Insight : Researchers prioritize chelator selection (e.g., DOTA vs. DEPA) based on binding kinetics studies using gamma spectroscopy to quantify unbound ²¹³Bi post-labeling. Stability assays under physiological conditions (pH 7.4, 37°C) are critical to ensure therapeutic efficacy .
How is this compound synthesized and purified for preclinical studies?
Basic Research Question
²¹³Bi is typically obtained via elution from a ²²⁵Ac/²¹³Bi generator, similar to technetium-99m generators. ²²⁵Ac (t₁/₂ = 10 days) decays to ²¹³Bi, which is chemically separated using cation-exchange chromatography. Quality control involves gamma spectrometry (440 keV photopeak for ²¹³Bi) and radiochemical purity tests (e.g., ITLC) to confirm ≥95% purity .
Methodological Insight : Protocols require strict adherence to decay correction calculations due to ²¹³Bi’s short half-life. Researchers use time-point measurements (e.g., 0, 1, 3 hours post-elution) to monitor ingrowth of ²¹³Bi from ²²⁵Ac and validate separation efficiency .
What methodological challenges arise when quantifying this compound activity in vivo due to its decay chain?
Advanced Research Question
²¹³Bi’s decay progeny (e.g., Francium-221, t₁/₂ = 4.8 minutes) complicate gamma counter measurements. The ²¹³Bi 440 keV photopeak overlaps with higher-energy emissions from ²²¹Fr (e.g., 785 keV), requiring scatter correction or sequential time-point measurements to isolate ²¹³Bi signals. Decay equilibrium assumptions (e.g., between ²²⁵Ac and ²¹³Bi) must be validated to avoid overestimating ²¹³Bi activity .
Methodological Insight : Advanced protocols use multiple time-point gamma counter measurements (pre- and post-secular equilibrium) and Monte Carlo simulations to model decay kinetics. For example, scatter correction for ²²¹Fr’s 785 keV emissions improves ²¹³Bi quantification accuracy to within 3% .
How do researchers address the recoiled daughter effect of this compound in radiopharmaceutical biodistribution studies?
Advanced Research Question
The recoil energy from α-decay can displace ²¹³Bi from its carrier molecule, leading to unbound ²¹³Bi redistribution in non-target tissues (e.g., kidneys). This "recoiled daughter effect" is quantified using ex vivo gamma counting of ²²¹Fr (a ²¹³Bi precursor) or autoradiography. Studies show >90% unbound ²¹³Bi in kidneys 24 hours post-administration, necessitating ligand stability optimization .
Methodological Insight : Dual-isotope tracking (²²⁵Ac and ²¹³Bi) in murine models helps differentiate carrier-bound vs. free ²¹³Bi. Stability data for [²²⁵Ac]Ac-DOTA complexes reveal ligand-dependent retention rates, guiding chelator redesign .
What experimental models are used to evaluate this compound’s efficacy against resistant cancers or biofilms?
Advanced Research Question
In vitro models include 3D tumor spheroids and MRSA biofilms treated with ²¹³Bi-labeled antibodies. Dose-dependent cytotoxicity is assessed via clonogenic assays (cancer) or CFU counting (biofilms). For example, 370 kBq of ²¹³Bi-RIT achieves 99% planktonic MRSA killing, while 185 kBq eradicates biofilms .
Methodological Insight : Researchers use alpha particle track detectors (e.g., CR-39) to visualize ²¹³Bi’s spatial distribution in tissues. Biodistribution studies combine gamma counting with histopathology to correlate radiation dose with tumor necrosis .
How do contradictions in decay chain data impact therapeutic dose calculations?
Advanced Research Question
Discrepancies arise when using ²²¹Fr (vs. ²¹³Bi) for activity quantification. For instance, kidney uptake observed in ²²¹Fr-based ex vivo studies may not reflect ²¹³Bi’s actual distribution, leading to misinterpretation of toxicity profiles. Harmonizing protocols (e.g., single time-point vs. multi-time-point) is critical for cross-study comparability .
Methodological Insight : A standardized protocol using scatter-corrected ²²¹Fr measurements (30-minute post-administration) balances accuracy and practicality for clinical QC, reducing inter-lab variability .
What strategies optimize this compound’s tumor targeting while minimizing renal toxicity?
Advanced Research Question
Ligand engineering (e.g., peptide backbone modifications) and pretargeting approaches (e.g., click chemistry) reduce renal retention. Pharmacokinetic modeling identifies optimal dosing intervals to exploit ²¹³Bi’s short half-life while avoiding saturation of target receptors .
Methodological Insight : Comparative studies of ²¹³Bi-DOTA-JR11 vs. ¹⁷⁷Lu-DOTA-JR11 in NET models highlight the need for tumor-to-kidney ratio optimization via dosimetry simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
